Andrographoside

Catalog No.
S618570
CAS No.
82209-76-5
M.F
C26H40O10
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Andrographoside

CAS Number

82209-76-5

Product Name

Andrographoside

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C26H40O10

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

VUEPOIYXKZTLMD-JXJPMOHRSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

andrographiside, andrographoside

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Anti-inflammatory and Immunomodulatory Effects:

Studies have shown that Andrographiside exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and cytokines. It also demonstrates immunomodulatory effects by stimulating the immune system, potentially enhancing its response to infections. These findings suggest its potential role in managing inflammatory conditions like rheumatoid arthritis and ulcerative colitis [, ].

Antiviral Properties:

Research suggests Andrographiside possesses antiviral properties against various viruses, including influenza, dengue, and respiratory syncytial virus (RSV). It may exert these effects by inhibiting viral replication and entry into host cells [, ]. However, further research is needed to determine its clinical efficacy in treating viral infections.

Antibacterial Activity:

Studies have shown that Andrographiside exhibits antibacterial activity against a broad spectrum of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential application as a natural alternative or complementary therapy for bacterial infections []. However, more research is required to assess its effectiveness and safety in clinical settings.

Hepatoprotective Effects:

Some studies suggest that Andrographiside may offer protective effects against liver damage. It may achieve this by reducing oxidative stress and inflammation in the liver cells []. However, further research is needed to confirm these findings and determine its clinical utility in liver diseases.

Additional Research Areas:

Andrographiside is also being investigated for its potential applications in various other areas, including:

  • Cancer: Studies suggest Andrographiside may possess anti-cancer properties by inducing cell death in cancer cells []. However, more research is needed to explore its potential therapeutic use.
  • Diabetes: Preliminary research suggests Andrographiside may improve blood sugar control []. However, further investigation is needed to confirm its efficacy and safety for managing diabetes.

Andrographoside is a bioactive compound primarily derived from the plant Andrographis paniculata, often referred to as the "King of Bitters." This compound is a glycoside of andrographolide, a labdane diterpenoid known for its bitter taste and numerous health benefits. Andrographoside has gained attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Its structure consists of a glucose moiety attached to the andrographolide backbone, enhancing its solubility and bioavailability compared to its aglycone form .

That are critical for its biological activity. These include:

  • Hydrolysis: In aqueous environments, andrographoside can hydrolyze to release andrographolide, which is responsible for many of its pharmacological effects.
  • Glycosylation: The addition of sugar moieties can modify the compound's solubility and stability, influencing its absorption and efficacy in biological systems.
  • Oxidation and Reduction: These reactions can alter the functional groups within the molecule, potentially enhancing its biological activity or reducing toxicity .

Andrographoside exhibits a broad spectrum of biological activities:

  • Anticancer Activity: Research indicates that andrographoside can induce apoptosis in various cancer cell lines, including breast and liver cancers.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, making it useful in treating conditions such as arthritis and inflammatory bowel disease.
  • Antimicrobial Properties: Andrographoside has demonstrated efficacy against several bacterial strains and viruses, contributing to its use in traditional medicine for infections.
  • Hepatoprotective Effects: Studies suggest that it may protect liver cells from damage due to toxins or alcohol .

The synthesis of andrographoside can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting andrographoside from Andrographis paniculata using solvents like ethanol or methanol.
  • Chemical Synthesis: Total synthesis approaches have been developed, utilizing various organic reactions such as:
    • Iridium-Catalyzed Carbonyl Reductive Coupling: This method allows for the formation of key stereocenters in the molecule.
    • Diastereoselective Alkene Reduction: This step is crucial for establishing the desired configuration in the final product .
  • Biotransformation: Microbial fermentation processes can also be employed to produce andrographoside from simpler precursors .

Interaction studies involving andrographoside have revealed important insights into its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Research indicates that andrographoside may interact with various drugs metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety.
  • Synergistic Effects: Studies have shown that combining andrographoside with other herbal extracts can enhance therapeutic effects while reducing side effects .

Similar Compounds

Several compounds share structural similarities with andrographoside, each exhibiting unique properties:

Compound NameSourceBiological Activity
AndrographolideAndrographis paniculataAnticancer, anti-inflammatory
ArtemisininArtemisia annuaAntimalarial
CurcuminCurcuma longaAnti-inflammatory, antioxidant
ResveratrolVarious plantsAntioxidant, cardioprotective

Andrographoside stands out due to its specific glycosylation pattern that enhances solubility and bioavailability compared to these similar compounds. Its unique combination of pharmacological activities makes it particularly valuable in both traditional medicine and modern therapeutic applications .

Appearance

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Dates

Modify: 2024-04-15

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